Bis-acrylate-PEG6
Overview
Description
Bis-acrylate-PEG6 is a compound that belongs to the class of polyethylene glycol-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins .
Mechanism of Action
Target of Action
Bis-acrylate-PEG6, also known as 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate or 2-Propenoic acid,1,1’-(3,6,9,12,15-pentaoxaheptadecane-1,17-diyl) ester, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
This compound interacts with its targets through the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thus playing a key role in maintaining cellular homeostasis .
Pharmacokinetics
It is known that the size of peg can impact the in vitro and in vivo behavior and performance of psma inhibitors . This suggests that the size of this compound may also influence its ADME properties and bioavailability .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target proteins involved .
Action Environment
The action environment can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-acrylate-PEG6 involves the reaction of polyethylene glycol with acrylate groups. The process typically includes the following steps:
Polymerization: Polyethylene glycol is polymerized to achieve the desired molecular weight.
Acrylation: The polymerized polyethylene glycol is then reacted with acrylate groups under controlled conditions to form this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large quantities of polyethylene glycol are polymerized.
Acrylation in Bulk: The polymerized polyethylene glycol is acrylated in large reactors under controlled temperature and pressure conditions to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
Bis-acrylate-PEG6 undergoes various chemical reactions, including:
Addition Reactions: The acrylate groups can participate in addition reactions with nucleophiles.
Polymerization: The compound can undergo polymerization to form hydrogels and other polymeric structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in addition reactions include amines and thiols.
Polymerization Conditions: Polymerization typically occurs under mild conditions, often in the presence of initiators like ammonium persulfate.
Major Products
The major products formed from these reactions include:
Hydrogels: Formed through polymerization.
Conjugates: Formed through addition reactions with nucleophiles
Scientific Research Applications
Bis-acrylate-PEG6 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Bis-acrylate-PEG4: Similar structure but with a shorter polyethylene glycol chain.
Bis-acrylate-PEG8: Similar structure but with a longer polyethylene glycol chain.
Uniqueness
Bis-acrylate-PEG6 is unique due to its optimal chain length, which provides a balance between flexibility and stability, making it highly effective in forming PROTACs .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O9/c1-3-17(19)26-15-13-24-11-9-22-7-5-21-6-8-23-10-12-25-14-16-27-18(20)4-2/h3-4H,1-2,5-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMSYVRRDYJQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234273 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85136-58-9 | |
Record name | 1,1′-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) di-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85136-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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